Gentisyl alcohol
Overview
Description
Gentisyl alcohol, also known as 2,5-dihydroxybenzyl alcohol, is an aromatic primary alcohol. It is characterized by the presence of hydroxy groups at positions 2 and 5 on the benzyl alcohol structure. This compound is known for its significant biological activities, including antibacterial, antifungal, antiviral, and anticancer properties .
Mechanism of Action
Gentisyl alcohol, also known as 2-(hydroxymethyl)benzene-1,4-diol, is a secondary metabolite that can be obtained by purification from bacteria or fungi . It has been found to have antibacterial, antifungal, antiviral, and anti-cancer effects .
Target of Action
This compound’s primary targets are the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/AKT) pathways in human ovarian cancer cells . These pathways play crucial roles in regulating cell proliferation, survival, and apoptosis .
Mode of Action
This compound interacts with its targets by up-regulating signal transduction of the MAPK and PI3K/AKT pathways . This interaction leads to the suppression of proliferation and induction of apoptosis via DNA fragmentation in human ovarian cancer cells . It also causes an accumulation of sub-G1 cells and a loss of mitochondrial membrane potential with calcium dysregulation .
Biochemical Pathways
This compound affects the MAPK and PI3K/AKT pathways, which are crucial for cell survival and proliferation . By up-regulating these pathways, this compound disrupts normal cell function, leading to apoptosis . This disruption of the mitochondrial function leads to a loss of mitochondrial membrane potential and calcium homeostasis .
Pharmacokinetics
Its impact on bioavailability is evident in its ability to inhibit the proliferation of cancer cells and induce apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of proliferation and induction of apoptosis in cancer cells . It also causes DNA fragmentation, an accumulation of sub-G1 cells, and a loss of mitochondrial membrane potential with calcium dysregulation .
Action Environment
The production of this compound in algicolous Arthrinium spp. is influenced by mannitol . This suggests that environmental factors such as the presence of mannitol can influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Gentisyl alcohol plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with mitochondrial enzymes, leading to mitochondrial dysfunction and calcium dysregulation . Additionally, this compound up-regulates signal transduction pathways such as MAPK and PI3K/AKT, which are crucial for cell proliferation and apoptosis . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. In ovarian cancer cells, it inhibits proliferation and induces apoptosis through mitochondrial dysfunction and DNA fragmentation . The compound also disrupts mitochondrial membrane potential and calcium homeostasis, leading to cell cycle arrest and cell death . Furthermore, this compound influences cell signaling pathways, including the MAPK and PI3K/AKT pathways, which are essential for cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to mitochondrial enzymes, causing mitochondrial dysfunction and calcium dysregulation . This leads to the activation of apoptotic pathways, including the up-regulation of MAPK and PI3K/AKT signal transduction . Additionally, this compound induces DNA fragmentation, further promoting apoptosis in cancer cells . These molecular interactions underscore the compound’s potential as an anticancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound can induce apoptosis and inhibit cell proliferation within hours of treatment . Prolonged exposure may lead to further mitochondrial dysfunction and calcium dysregulation, exacerbating its cytotoxic effects . These temporal effects highlight the importance of monitoring this compound’s stability and degradation in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses of the compound have been shown to inhibit cell proliferation and induce apoptosis without causing significant toxicity . Higher doses may lead to adverse effects, including severe mitochondrial dysfunction and calcium dysregulation . These findings suggest that this compound has a narrow therapeutic window, and careful dosage optimization is essential for its safe and effective use in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized by cytochrome P450 monooxygenases, which catalyze its conversion to gentisylaldehyde and other metabolites . These metabolic pathways are crucial for the compound’s biological activity and its potential therapeutic applications. Additionally, this compound’s effects on metabolic flux and metabolite levels further underscore its role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s interactions with these transporters influence its localization and accumulation in different cellular compartments . Understanding this compound’s transport and distribution is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. The compound is primarily localized in mitochondria, where it exerts its effects on mitochondrial enzymes and calcium homeostasis . Additionally, post-translational modifications and targeting signals direct this compound to specific cellular compartments, further influencing its biological activity . These localization patterns are crucial for understanding the compound’s mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Gentisyl alcohol can be synthesized through various methods. One notable method involves the biosynthesis using engineered Escherichia coli. In this process, the shikimate pathway is extended to produce this compound from renewable feedstocks. The carboxylic acid reductase enzyme is employed to convert salicylic acid to this compound .
Industrial Production Methods
Industrial production of this compound can also be achieved through microbial fermentation. For instance, the endophytic fungus Phoma herbarum, isolated from turmeric (Curcuma longa), has been shown to produce this compound. This method involves the cultivation of the fungus under specific conditions to yield the desired compound .
Chemical Reactions Analysis
Types of Reactions
Gentisyl alcohol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form gentisic acid.
Reduction: Reduction reactions can convert this compound to its corresponding hydroxybenzyl derivatives.
Substitution: The hydroxy groups on this compound can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Gentisic acid
Reduction: Hydroxybenzyl derivatives
Substitution: Various this compound derivatives
Scientific Research Applications
Gentisyl alcohol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing various organic compounds.
Biology: this compound exhibits significant antibacterial and antifungal activities, making it useful in microbiological studies.
Medicine: It has shown potential as an anticancer agent, particularly in inducing apoptosis in ovarian cancer cells through mitochondrial dysfunction and regulation of MAPK and PI3K/AKT pathways
Comparison with Similar Compounds
Gentisyl alcohol can be compared with other phenolic alcohols such as salicyl alcohol and hydroquinone:
Salicyl Alcohol: Similar to this compound, salicyl alcohol is also derived from the shikimate pathway and exhibits antibacterial properties.
Hydroquinone: Both compounds have antioxidant properties, but this compound is more effective in inducing apoptosis in cancer cells.
List of Similar Compounds
- Salicyl alcohol
- Hydroquinone
- Benzyl alcohol derivatives
Properties
IUPAC Name |
2-(hydroxymethyl)benzene-1,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-4-5-3-6(9)1-2-7(5)10/h1-3,8-10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZSUVGRVHEUQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197804 | |
Record name | 2,5-Dihydroxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
495-08-9 | |
Record name | Gentisyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=495-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gentisyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dihydroxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(hydroxymethyl)benzene-1,4-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GENTISYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8T2WY38GH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does gentisyl alcohol exert its anti-cancer effects?
A1: this compound has demonstrated anti-proliferative and pro-apoptotic effects in human ovarian cancer cells. [] It induces apoptosis through mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and calcium dysregulation. [] Additionally, it influences signal transduction pathways like MAPK and PI3K/AKT, which are frequently dysregulated in cancer. []
Q2: Can this compound promote angiogenesis?
A2: Yes, research suggests that this compound possesses pro-angiogenic properties. In vitro studies using bovine aortic endothelial cells (BAECs) revealed that this compound stimulates cell proliferation and promotes angiogenesis by inducing cell invasiveness, migration, and tube formation. []
Q3: Does this compound play a role in plant-fungus interactions?
A3: Evidence suggests a potential role for this compound in symbiotic relationships between certain fungi and brown algae. Marine algicolous Arthrinium species produce this compound, which may act as an antioxidant for the algae. [] This production seems influenced by mannitol, a sugar alcohol present in brown algae, suggesting a potential exchange of nutrients and protective compounds. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C7H8O3, and its molecular weight is 140.14 g/mol.
Q5: What spectroscopic techniques are used to characterize this compound?
A5: Various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, are employed to elucidate the structure of this compound and its derivatives. [, , ] Additionally, techniques like UV-Vis spectroscopy can be utilized to detect and quantify this compound in mixtures. []
Q6: Is this compound stable under various storage conditions?
A6: While specific studies on the stability of this compound under various conditions are limited in the provided abstracts, its phenolic structure suggests potential susceptibility to oxidation. Further research is necessary to determine its stability profile and ideal storage conditions.
Q7: Does this compound exhibit compatibility with common pharmaceutical excipients?
A7: The compatibility of this compound with pharmaceutical excipients requires further investigation.
Q8: Is this compound involved in any enzymatic reactions?
A8: Yes, this compound is a key intermediate in the biosynthetic pathway of patulin, a mycotoxin produced by certain fungi. [, ] The conversion of this compound to patulin involves multiple enzymatic steps, including ring cleavage and oxidation. []
Q9: Have there been computational studies on this compound and its derivatives?
A9: Yes, computational analyses have been performed on terrestrol A, a trimeric derivative of this compound. [] Molecular docking simulations revealed its potential as an inhibitor against SARS-CoV-2 and fungal pathogens like Aspergillus fumigatus and Candida auris. [] Further investigations using DFT (Density Functional Theory) calculations supported its reactivity. []
Q10: Are there any known synthetic alternatives to this compound with similar bioactivities?
A10: Currently, the research primarily focuses on naturally occurring this compound. While synthetic routes to this compound exist, [] exploration of alternative compounds with comparable bioactivities requires further investigation.
Q11: What are some key resources for research on this compound and its derivatives?
A11: Resources for advancing research on this compound include:
Q12: When was this compound first discovered, and what are the key milestones in its research?
A12: this compound was first isolated as a metabolic product of the fungus Penicillium patulum in the mid-20th century. [] Since its discovery, key milestones in this compound research include:
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